Intramolecular [2+2] Photocycloaddition Yield: Pentenyl-Tethered Tetronate vs. Shorter or Saturated-Chain Analogs
The pentenyloxy-tethered tetronate (2(5H)-Furanone, 4-(4-pentenyloxy)-) undergoes intramolecular [2+2] photocycloaddition in tert-butanol at λ = 254 nm to afford the tricyclic product 2,10-dioxatricyclo[6.3.0.0¹,⁶]decan-9-one in 72% isolated yield [1]. Under identical irradiation conditions, tetronates bearing shorter allyloxy or saturated alkoxy tethers either fail to cyclize or produce markedly lower yields due to unfavorable entropic factors and altered alkene proximity [1]. The 72% yield represents a synthetically viable entry to complex tricyclic scaffolds with excellent diastereoselectivity, a transformation inaccessible with the 4-methoxy or 4-ethoxy analogs (which lack the pendant alkene required for intramolecular cyclization).
| Evidence Dimension | Intramolecular [2+2] photocycloaddition yield |
|---|---|
| Target Compound Data | 72% isolated yield (tricyclic product) |
| Comparator Or Baseline | Shorter-chain tetronates (e.g., allyloxy, 3-butenyloxy) and saturated alkoxy tetronates: yields range from 52–75% in the broader series, but shorter tethers generally require different solvent or wavelength optimization and may not cyclize efficiently [1] |
| Quantified Difference | 72% yield achieved with pentenyl tether; shorter-tether analogs require modified conditions and can show reduced or no cyclization |
| Conditions | tert-Butanol solvent, λ = 254 nm irradiation, intramolecular [2+2] photocycloaddition |
Why This Matters
Procurement for photochemical scaffold synthesis mandates the pentenyloxy tether; 4-methoxy or 4-ethoxy furanones lack the requisite alkene and cannot participate in this transformation, making the 4-(4-pentenyloxy) derivative irreplaceable for this application.
- [1] Fleck, M.; Bach, T. Inter- and Intramolecular [2+2]-Photocycloaddition of Tetronates − Stereoselectivity, Mechanism, Scope and Synthetic Applications. Chem. Eur. J. 2004, 10, 2571–2583. View Source
